molecular formula C11H13N3O B8698207 5-(Morpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 757978-25-9

5-(Morpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8698207
CAS No.: 757978-25-9
M. Wt: 203.24 g/mol
InChI Key: BIELEFDEFYYZQY-UHFFFAOYSA-N
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Description

5-(Morpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

757978-25-9

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

4-(1H-pyrrolo[2,3-b]pyridin-5-yl)morpholine

InChI

InChI=1S/C11H13N3O/c1-2-12-11-9(1)7-10(8-13-11)14-3-5-15-6-4-14/h1-2,7-8H,3-6H2,(H,12,13)

InChI Key

BIELEFDEFYYZQY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CN=C3C(=C2)C=CN3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 5-bromo-1H-pyrrolo[2,3-b]pyridine (9.9 g, 50.25 mmol), morpholine (7.96 mL, 100.49 mmol), sodium 2-methylpropan-2-olate (19.32 g, 200.98 mmol),dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine (1.172 g, 2.51 mmol) in degassed dioxane (200 mL) was added diacetoxypalladium (1.128 g, 5.02 mmol) and the reaction mixture was heated under nitrogen at 90 °C for 17 hours, then evaporated and partitioned between DCM (150 ml) and saturated aqueous sodium bicarbonate solution (150 mL). The aqueous phase was extracted further with DCM (70 ml) and the combined organics were evaporated, redissolved in a mixture of methanol and DCM and purified by flash silica chromatography, elution gradient 0 to 10% MeOH in DCM. Pure fractions were evaporated to dryness to afford 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)morpholine (8.54 g, 84 %) as a yellow solid.
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Synthesis routes and methods II

Procedure details

Ethylenediamine (0.090 mL, 1.35 mmol) and 1M solution of TBAF in THF (2.70 mL, 2.70 mmol) were added to a solution of 52 (0.300 g, 0.90 mmol) in THF (5 mL). The mixture was stirred at 60° C. for 6 hours. More 1.0 M TBAF solution (1.80 ml, 1.80 mmol) was added and stirring was continued at 60° C. for 42 hours. The mixture was cooled, and poured into saturated aqueous NaHCO3 solution and extracted with AcOEt. The organic layer was washed with brine, dried (MgSO4), and concentrated to afford a tan solid. The solid was recrystallized from AcOEt to afford 53 (0.065 g) as a pale yellow crystalline solid. The mother liquors were concentrated and successively purified by means of SGC with AcOEt: MeOH as eluent and preparative TLC with CH2Cl2:MeOH as eluent to afford additional 53 (0.060 g, total yield: 0.125 g, 68%) as a pale yellow solid. 1H NMR (400 MHz, CDCl3) δ 3.05-3.09 (m, 4H), 3.83-3.87 (m, 4H), 6.36 (dd, J=0.35, 0.20 Hz, 1H), 7.22 (dd, J=0.33, 0.25 Hz, 1H), 7.45 (d, J=0.25 Hz, 1H), 8.07 (d, J=0.25 Hz, 1H), 8.97 (bs, 1H).
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